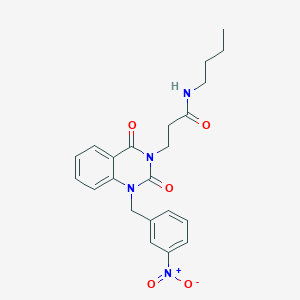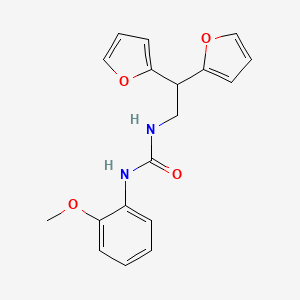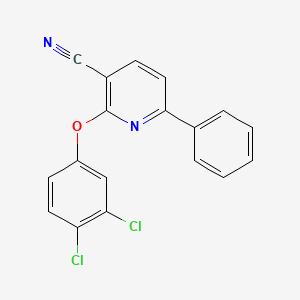![molecular formula C20H22N2O4S3 B2962753 (Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide CAS No. 896358-97-7](/img/structure/B2962753.png)
(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzo[d]thiazol-2(3H)-ylidene, methylsulfonyl, ethoxyethyl, and methylthio groups. For example, the sulfur atoms in the methylsulfonyl and methylthio groups could potentially participate in a variety of chemical reactions .Scientific Research Applications
Cardiac Electrophysiological Activity
Research has explored the synthesis and cardiac electrophysiological activity of related compounds, demonstrating their potential as selective class III agents in cardiac applications. These studies have highlighted the viability of certain moieties as replacements for traditional groups to achieve desired electrophysiological effects, showing promise for therapeutic interventions in cardiac arrhythmias (Morgan et al., 1990).
Antimalarial Activity
Investigations into the antimalarial properties of sulfonamide derivatives have shown significant activity against malaria parasites. These studies have characterized the ADMET properties of these compounds, providing insights into their pharmacological profiles and offering a basis for further antimalarial drug development (Fahim & Ismael, 2021).
Acetylcholinesterase Inhibition
Studies on related compounds have evaluated their potential as reversible inhibitors of acetylcholinesterase (AChE), an enzyme target for the treatment of conditions like Alzheimer's disease. These investigations have provided valuable information on the blood-brain permeability and regional brain distribution of these compounds, contributing to the understanding of their in vivo activity (Brown-Proctor et al., 1999).
Synthetic Methodologies
Research has also focused on the synthesis of related compounds, exploring new methodologies and reactions to create a variety of derivatives with potential biological and pharmacological applications. These synthetic approaches have broadened the scope of chemical transformations available for the development of novel compounds with diverse activities (Basheer & Rappoport, 2006).
Development of Pharmacological Agents
Further studies have delved into the development of novel pharmacological agents based on benzothiazole derivatives, evaluating their potential in various therapeutic areas. These efforts have led to the identification of compounds with promising activities, contributing to the expansion of therapeutic options in pharmacology (Adhami et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been evaluated asquorum sensing inhibitors . Quorum sensing is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population.
Mode of Action
Similar compounds have shown potential to inhibitCviR receptor-based quorum sensing signals in Chromobacterium violaceum . They were also found to inhibit the QS-mediated GFP signals in a dose-dependent manner .
Biochemical Pathways
The compound likely affects the quorum sensing pathways . Quorum sensing is a method of bacterial communication and is used to evaluate population density. When the bacterial population reaches a certain level, gene expression is triggered, leading to changes in behavior. By inhibiting quorum sensing, this compound could potentially disrupt these pathways and their downstream effects.
Result of Action
The search results suggest that similar compounds have exhibited biofilm clearance at certain concentrations . Biofilms are communities of bacteria that adhere to surfaces and are embedded in a matrix of extracellular polymeric substances. Clearing biofilms is often beneficial as they can contribute to bacterial resistance and chronic infections.
properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S3/c1-4-26-12-11-22-17-10-9-16(29(3,24)25)13-18(17)28-20(22)21-19(23)14-5-7-15(27-2)8-6-14/h5-10,13H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXJOFRUNDXRSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2962670.png)
![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2962672.png)
![5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B2962678.png)

![2-(Oxan-4-yl)-5-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2962681.png)

![tert-butyl N-[(3S)-5,5-dimethylpiperidin-3-yl]carbamate](/img/structure/B2962683.png)

![1-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone](/img/structure/B2962687.png)

![1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2962690.png)
![(Z)-4-cyano-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2962691.png)

